Peonidin chloride

概要

説明

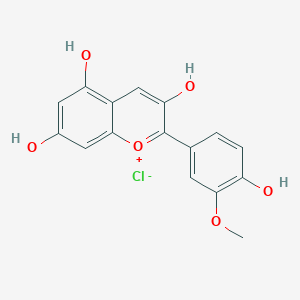

Peonidin chloride (C₁₆H₁₃ClO₆; CAS 134-01-0) is an anthocyanidin, a subclass of flavonoids responsible for red, purple, and blue pigmentation in plants . It is the chloride salt of peonidin, characterized by a methoxy group at the 3'-position and hydroxyl groups at the 5- and 7-positions on the flavylium backbone . In nature, peonidin is predominantly found in glycosylated forms, such as peonidin-3-O-glucoside chloride (CAS 6906-39-4) and peonidin-3-arabinoside chloride, which influence its solubility and stability . It is abundant in blueberries, cranberries, and certain grape varieties, where it contributes to both coloration and antioxidant properties .

準備方法

合成経路と反応条件

ペオニジン塩化物は、シアニジンのメチル化によって合成することができます。このプロセスには、試薬としてメタノールと塩酸を使用します。 反応は通常、酸性条件下で起こり、温度は約25°Cに維持されます .

工業生産方法

工業的には、ペオニジン塩化物は、クランベリー、ブルーベリー、紫色のサツマイモなどの天然源から抽出されることが多いです。 抽出プロセスには、エタノールやメタノールなどの溶媒を使用し、その後、液体クロマトグラフィーなどの技術を使用して精製を行います .

化学反応の分析

反応の種類

ペオニジン塩化物は、以下を含むさまざまな化学反応を起こします。

酸化: ペオニジン塩化物は、キノンを生成するために酸化することができ、キノンは非常に反応性が高く、さらなる化学反応に関与することができます.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物

酸化: キノン

還元: ロイコアントシアニジン

置換: さまざまな置換アントシアニジン

科学研究への応用

ペオニジン塩化物は、科学研究において幅広い応用範囲を持っています。

科学的研究の応用

Antioxidant Properties

Peonidin chloride exhibits significant antioxidant activity, which is crucial in combating oxidative stress linked to various diseases. Studies have demonstrated its ability to scavenge free radicals effectively.

Research Findings:

- A study on purple sweet potato anthocyanins revealed that peonidin-based components displayed strong DPPH radical scavenging activity, with IC50 values indicating higher potency than vitamin C at certain concentrations .

- The total reducing power of peonidin-based anthocyanins increased with concentration, suggesting their potential as antioxidants in food and pharmaceutical applications .

Prebiotic and Probiotic Effects

This compound has shown promising effects on gut health by promoting the growth of beneficial bacteria.

Case Study Insights:

- Research indicated that peonidin-based anthocyanins could enhance the proliferation of probiotics such as Bifidobacterium and Lactobacillus while inhibiting harmful bacteria like Staphylococcus aureus and Salmonella typhimurium. This suggests a potential prebiotic effect that could be harnessed in health foods .

Bone Health and Osteoporosis Treatment

Recent studies have highlighted the role of this compound in bone health, indicating its potential as a treatment for osteoporosis.

Key Findings:

- Peonidin-3-O-glucoside was shown to increase the proliferation of osteoblasts (bone-forming cells) and reduce bone resorption induced by RANKL in vitro. This suggests that peonidin could be further explored as a therapeutic agent for osteoporosis .

Anti-Cancer Properties

This compound has been investigated for its anti-cancer effects, particularly against breast cancer cells.

Research Evidence:

- In vitro studies demonstrated that this compound inhibits the proliferation of metastatic human breast cancer cells and reduces COX-2 expression, which is often associated with inflammation and cancer progression. These findings indicate its potential as a chemopreventive agent .

Anti-inflammatory Activities

The compound exhibits notable anti-inflammatory properties, which can be beneficial in various therapeutic contexts.

Mechanisms of Action:

- This compound has been shown to block the phosphorylation of extracellular signal-regulated kinases (ERKs) in JB6 P+ cells, inhibiting TPA-induced neoplastic transformation. This mechanism underscores its potential use in inflammatory diseases and cancer prevention .

Nutritional Applications

Given its health benefits, this compound is being considered for incorporation into dietary supplements and functional foods.

Potential Uses:

作用機序

ペオニジン塩化物は、さまざまな分子メカニズムを通じてその効果を発揮します。

抗酸化作用: 水素原子や電子を供与することで、フリーラジカルを捕捉し、酸化ストレスを軽減します.

類似化合物の比較

ペオニジン塩化物は、シアニジンなど、いくつかのアントシアニジンの一つです。

シアニジン: 強い抗酸化作用があり、赤い果実に存在します。

デルフィニジン: 青や紫の果実に含まれ、抗炎症作用と抗がん作用があります。

マルビジン: 赤ワインやブドウに含まれ、抗酸化作用があります。

ペラルゴニジン: イチゴや赤いラディッシュに含まれ、鮮やかな赤色があります。

ペチュニジン: ペチュニアやブルーベリーに含まれ、濃い紫色をしています

類似化合物との比較

Structural Comparison with Similar Anthocyanidins

Anthocyanidins share a core flavylium structure but differ in hydroxylation and methoxylation patterns, which dictate their chemical behavior and biological activity. Key structural distinctions include:

Peonidin’s single methoxy group enhances its stability compared to polyhydroxylated anthocyanidins like delphinidin, which are more prone to oxidative degradation .

Occurrence in Plant Sources

The presence and abundance of anthocyanidins vary significantly across plant species and cultivars:

- Blueberries : Malvidin is the most abundant (41%), followed by delphinidin (33%), petunidin (17%), cyanidin (7%), and peonidin (1.35%) . However, some studies report peonidin’s absence in certain blueberry extracts, attributed to varietal differences or degradation during acidic extraction .

- Cranberries : Peonidin derivatives, such as peonidin-3-O-galactoside chloride, are dominant, contributing to their distinct red hue .

- Grapes : Malvidin and peonidin glycosides are key pigments in red wine, with peonidin-3-glucoside comprising up to 15% of total anthocyanins .

Stability and Extraction Challenges

Peonidin chloride’s stability is influenced by glycosylation and extraction conditions:

- Glycosylation: 3-O-glycosides (e.g., glucoside, arabinoside) protect the flavylium core from hydration and oxidation, enhancing stability compared to aglycones . Acid hydrolysis of peonidin-3-rutinoside-5-glucoside yields peonidin, glucose, and rhamnose, confirming its glycosidic linkages .

- Extraction Methods: Ultrasound-assisted extraction (USAE) with ethanol/water mixtures preserves peonidin derivatives better than strong acidic conditions, which may degrade methoxylated anthocyanidins .

- pH Sensitivity : Peonidin’s chromophore is stable at pH 1–3 but degrades in neutral or alkaline conditions, a trait shared with malvidin but contrasting with cyanidin, which is more pH-labile .

生物活性

Peonidin chloride, a member of the anthocyanin family, is known for its diverse biological activities, particularly its antioxidant, anti-inflammatory, and potential anticancer properties. This article synthesizes recent research findings on the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and implications for health.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a methoxy group that distinguishes it from other anthocyanins. The presence of hydroxyl groups in the B ring of its structure significantly influences its biological activity. Research indicates that anthocyanins with more hydroxyl groups exhibit stronger antioxidant properties due to their ability to scavenge free radicals effectively .

Antioxidant Activity

This compound demonstrates potent antioxidant activity, which has been extensively studied. A notable study highlighted its capacity to scavenge free radicals, including DPPH radicals, with an IC50 value indicating significant antioxidant potential . The antioxidant mechanism involves:

- Radical Scavenging : this compound can neutralize free radicals, thereby protecting cells from oxidative stress.

- Metal Chelation : It exhibits metal-chelating properties that further enhance its antioxidant effects by reducing the availability of pro-oxidant metals .

Table 1: Antioxidant Activity of this compound

| Compound | IC50 (μg/mL) | Mechanism |

|---|---|---|

| This compound | 26.71 | DPPH radical scavenging |

| Peonidin-3-O-glucoside | 37.52 | Superoxide anion scavenging |

Prebiotic and Microbial Effects

Research has also shown that peonidin-based anthocyanins can promote the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus, while inhibiting pathogenic bacteria like Staphylococcus aureus and Salmonella typhimurium . This dual effect suggests that this compound may play a role in gut health and microbiota modulation.

Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating various signaling pathways. Studies have demonstrated that it can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-1β in cell models subjected to inflammatory stimuli . This activity is crucial for potential therapeutic applications in inflammatory diseases.

Table 2: Anti-Inflammatory Effects of this compound

| Cell Line/Model | Effect | Reference |

|---|---|---|

| Human Aortic Smooth Muscle Cells (HASMCs) | Inhibition of PDGF-BB-induced FAK phosphorylation | |

| Colon Epithelial Cell Lines | Reduced IL-8 expression |

Osteogenic Activity

Recent studies suggest that peonidin-3-O-glucoside, a derivative of this compound, promotes osteoblast proliferation and differentiation. This indicates potential applications in treating osteoporosis by enhancing bone formation while reducing bone resorption .

Case Studies and Clinical Implications

Several case studies have highlighted the potential health benefits associated with this compound consumption:

- Bone Health : In a transgenic model, peonidin-3-O-glucoside was shown to increase bone density and reduce markers of bone resorption, suggesting its utility in osteoporosis treatment .

- Cardiovascular Health : In vitro studies indicated that this compound could protect against oxidative stress-induced damage in heart cells, pointing towards cardiovascular protective effects .

Q & A

Basic Research Questions

Q. What validated HPLC or LC-MS/MS methods are recommended for quantifying peonidin chloride in plant extracts?

To quantify this compound, reverse-phase HPLC with UV-Vis detection (520 nm) is widely used. A validated protocol involves:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile phase : Gradient of 5% formic acid (aqueous) and methanol.

- Sample prep : Acidified methanol extraction (0.1% HCl) to stabilize anthocyanins .

For higher sensitivity, LC-MS/MS with electrospray ionization (ESI) in positive ion mode is recommended, using MRM transitions specific to this compound (e.g., m/z 301 → 286) . Calibration curves should use certified reference standards (>95% purity) .

Q. How should this compound solutions be prepared and stored to ensure stability?

- Stock solutions : Dissolve in acidified methanol (0.6 mL HCl 37% + 120 mL methanol) to prevent degradation. Stock concentrations (1.1 mg/mL) are stable at -80°C for 1 year .

- Working solutions : Store at -20°C for ≤3 months. Avoid freeze-thaw cycles and light exposure, as anthocyanins degrade under UV and oxidative conditions .

- Lyophilized powder : Store at -20°C in desiccated, light-protected vials .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s antioxidant and anti-inflammatory activities?

this compound inhibits ROS generation via direct radical scavenging (e.g., DPPH and ABTS assays) and upregulates endogenous antioxidants like SOD and catalase . Its anti-inflammatory effects involve suppression of COX-2 and NF-κB pathways, as demonstrated in JB6 P+ murine epidermal cells at 10–50 µM concentrations . However, mechanistic studies require careful validation of purity (>95%) to exclude confounding effects from glycosidic derivatives (e.g., peonidin-3-glucoside) .

Q. How can researchers resolve contradictions in reported bioactivities of this compound across studies?

Discrepancies often arise from:

- Purity variability : Commercial samples may contain co-eluting anthocyanins; validate via HPLC-PDA .

- Cell line specificity : Anti-proliferative effects vary between cancer models (e.g., IC50 of 20 µM in colon cancer vs. no activity in breast cancer) .

- Experimental design : Standardize protocols for ROS assays (e.g., incubation time, H2O2 concentration) to improve cross-study comparability .

Q. What experimental designs are optimal for studying this compound’s bioavailability and metabolism?

- In vitro : Simulated gastrointestinal digestion (e.g., INFOGEST protocol) coupled with Caco-2 cell monolayers to assess intestinal absorption .

- In vivo : Pharmacokinetic studies in rodents using stable isotope-labeled this compound (e.g., ¹³C-labeled) to track metabolites in plasma and urine .

- Synergy studies : Co-administer with quercetin or ascorbic acid to evaluate bioavailability enhancement via flavonoid interactions .

Q. How can synergistic effects between this compound and other anthocyanins be systematically evaluated?

- Fractional inhibitory concentration (FIC) index : Test combinatorial effects in antioxidant assays (e.g., malvidin + this compound at 1:1–1:5 ratios) .

- Transcriptomics : Compare gene expression profiles (e.g., Nrf2 pathway) in cells treated with this compound alone vs. anthocyanin mixtures .

- Statistical modeling : Use response surface methodology (RSM) to optimize synergistic ratios .

Q. Methodological Best Practices

- Purity validation : Require certificates of analysis (COA) for this compound, including HPLC chromatograms and UV-Vis spectra .

- Negative controls : Include deglycosylated analogs (e.g., peonidin aglycone) to distinguish bioactivity contributions from glycosidic moieties .

- Data reporting : Follow journal guidelines (e.g., Chromatography) for detailed experimental replication steps and statistical thresholds (e.g., p < 0.01) .

特性

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)chromenylium-3,5,7-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6.ClH/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16;/h2-7H,1H3,(H3-,17,18,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBSHLKSHNAPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-01-0 | |

| Record name | Peonidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peonidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEONIDIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0O766G47B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。